PSB-1410
Description
PSB-1410 (N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide) is a highly selective and reversible monoamine oxidase B (MAO-B) inhibitor with subnanomolar potency. It exhibits an IC50 of 0.227 nM against human MAO-B and demonstrates >5,700-fold selectivity over MAO-A, making it a promising candidate for treating neurodegenerative disorders like Parkinson’s disease . Structurally, this compound belongs to the indole carboxamide class, featuring a 3,4-dichlorophenyl group linked to the indole-5-carboxamide scaffold. Its synthesis involves standard procedures with high yields, ensuring scalability for preclinical and clinical studies .
Properties
CAS No. |
1494477-03-0 |
|---|---|
Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.15 |
IUPAC Name |
N-(3,4-Dichlorophenyl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2O/c16-12-3-2-11(8-13(12)17)19-15(20)10-1-4-14-9(7-10)5-6-18-14/h1-8,18H,(H,19,20) |
InChI Key |
JKYNYBKCPRHQEA-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(NC=C2)C=C1)NC3=CC=C(Cl)C(Cl)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSB-1410; PSB-1410; PSB-1410; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Potency : this compound is the most potent MAO-B inhibitor in this series, with an IC50~1.7× lower than PSB-1491 and ~2.7× lower than Compound 58 .
Selectivity : PSB-1491 exhibits the highest selectivity (>25,000-fold), likely due to the indazole core’s enhanced steric and electronic effects. Compound 58’s methanimine linker slightly reduces potency but maintains selectivity >16,000-fold .
Structural Impact :
- The indole vs. indazole core influences both potency and selectivity. Indazole derivatives (e.g., PSB-1491) may better accommodate MAO-B’s hydrophobic substrate cavity.
- Replacing the carboxamide with a methanimine spacer (Compound 58) introduces conformational rigidity, which marginally lowers potency but retains high selectivity .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : this compound’s log P (predicted via XLOGP3: 2.15 ) suggests moderate membrane permeability, comparable to PSB-1491 (XLOGP3: ~2.2) .
- Solubility : this compound’s aqueous solubility is 0.24 mg/mL , sufficient for oral administration but lower than boronic acid derivatives (e.g., 6-Bromo-2,3-dichlorophenylboronic acid: 1.8 mg/mL) .
- BBB Penetration : this compound is predicted to cross the blood-brain barrier (BBB permeability: Yes ), a critical feature for CNS-targeted therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
